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Comparison of HIV-1 Antiretroviral Drug Resistance

The table below summarizes key resistance-associated mutations for the four main classes of HIV-1

antiretroviral drugs, based on recent literature and guidelines [1] [2] [3].

Major
Resistance-
Drug Class Example Drugs Associated Impact on Susceptibility & Notes
Mutations
(Selected)
Integrase Strand  Dolutegravir R263K [2] [3], Generally a high genetic barrier. R263K
Transfer (DTG), G118R [1], confers low-level DTG resistance and cross-
Inhibitors Bictegravir E138K + resistance to BIC/CAB [3]. The
(INSTIs) (BIC), G140AIS + E138K+G140A/S+Q148H/K/R combination
Cabotegravir Q148HIKIR [1] confers significant DTG resistance [1] [4].
(CAB) [4]
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Drug Class

Non-Nucleoside
Reverse
Transcriptase
Inhibitors
(NNRTIS)

Nucleoside
Reverse
Transcriptase
Inhibitors
(NRTIs)

Protease
Inhibitors (Pls)

Example Drugs

Efavirenz (EFV),
Nevirapine
(NVP),
Rilpivirine
(RPV),
Doravirine
(DOR)

Tenofovir
(TDFITAF),
Lamivudine
(3TC),
Emtricitabine
(FTC)

Atazanavir/r,
Lopinavir/r,
Darunavir/r

Major
Resistance-
Associated
Mutations
(Selected)

K103N [1] [5]
[3], Y181C [5],
E138K [1]

K65R [1] [3],
M184V/l [1] [3]

I50L, 184V,
V32l (and
others, often in
complex
patterns) [1] [6]

Impact on Susceptibility & Notes

Generally a low genetic barrier; a single
mutation can cause high-level resistance.
K103N is a common pathway for EFV/NVP
failure [5]. RPV-associated mutations (like
E138K) remained at a prevalence of 6.3% in
2024 [2] [3].

Variable genetic barrier. M184V confers
high-level resistance to 3TC/FTC but can
emerge rapidly [1]. K65R reduces TDF
susceptibility. The K65R+M184V
combination may be less clinically relevant
with boosted Pls or 2nd-gen INSTIs [1].

Generally a high genetic barrier;
resistance typically requires accumulation of
multiple mutations. Major PI resistance
prevalence in HIV DNA has declined,
recorded at 2.1% in 2024 [3].

Detailed Experimental Protocols for Resistance
Evaluation

The methodologies used to generate the data in the table above typically involve a combination of genotypic
and phenotypic testing. The following workflow outlines the key steps in a standard phenotypic drug

susceptibility assay [7].
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Start: Select Resistance
Mutations of Interest

Step 1: Site-Directed Mutagenesis
Introduce selected mutation(s) into
HIV-1 infectious clone (e.g., pNL4-3)

Step 2: Virus Production
Transfect mutant plasmid into
HEK293T cells to package virus

Step 3: Titration & Inoculation
Determine virus titer (TCIDso) and
infect TZM-bl reporter cells

Step 4: Drug Treatment
Apply serial dilutions of
the antiretroviral drug

l

Step 5: Luminescence Readout
Measure luciferase activity (RLU)
after 48 hours

Click to download full resolution via product page

Key Protocol Details:
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¢ Site-Directed Mutagenesis: Specific drug resistance mutations (e.g., K103N, M184V, R263K) are
introduced into a well-characterized HIV-1 infectious clone (such as subtype B's pNL4-3 or others like
CRFO01_AE's pGX002) using kits like the Q5 Site-Directed Mutagenesis Kit [7]. The successful
introduction of the mutation is confirmed by Sanger sequencing.

¢ Virus Production & Titration: The mutant plasmids are transfected into packaging cell lines (e.qg.,
HEK293T) to generate viral stocks. The infectious titer of each stock is precisely determined (using
TCIDso) on reporter cell lines like TZM-bl, which express luciferase upon HIV-1 infection [7].

¢ Phenotypic Susceptibility Assay: Reporter cells are infected with normalized amounts of virus and
cultured in the presence of a range of drug concentrations. After a set period (e.g., 48 hours), viral
replication is quantified by measuring luminescence. The drug concentration required to inhibit viral
replication by 50% (ICso) is calculated and compared to the ICso of a wild-type reference virus to
determine the fold-change in resistance [7].

Mechanisms of Drug Resistance

Resistance mutations primarily work through two mechanisms, which are illustrated in the pathway below.

Binds to
Inhibits

Alters Blocks

(Binding Site/Active Site

Click to download full resolution via product page

Mechanism Explanation:

e Altered Drug Binding: This is the most common mechanism for NNRTIs and INSTIs. Mutations in
the drug-binding pocket (e.g., K103N for NNRTIs; Q148H/G140A for INSTIs) reduce the drug's ability
to bind to its target without critically impairing the enzyme's natural function [4] [5].

¢ Altered Enzyme Activity: More common for NRTIs, which are chain terminators. The classic M184V
mutation in the reverse transcriptase active site enhances the enzyme's ability to discriminate against
and exclude the incorporated drug, while still allowing natural nucleotides to be used [1].

Key Trends and Considerations

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.nature.com/articles/s41598-025-04144-8
https://www.nature.com/articles/s41598-025-04144-8
https://www.nature.com/articles/s41598-025-04144-8
https://www.smolecule.com/products/s548940?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/37478179/
https://www.ncbi.nlm.nih.gov/books/NBK2249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681141/
https://www.smolecule.com/products/s548940?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Overall Resistance is Declining: Large surveillance studies show a significant decline in the
prevalence of drug resistance mutations between 2018 and 2024, attributed to the widespread use of
more robust regimens, particularly those based on INSTIs like dolutegravir [2] [3].

e Consider HIV-1 Subtype: The same resistance mutation can have different phenotypic effects in
different viral genetic backgrounds. For example, the CRFO01_AE subtype may exhibit different levels
of resistance to certain NRTIs and NNRTIs compared to subtype B for the same mutation [7].

¢ Archived Resistance in DNA: Proviral DNA testing often shows a higher prevalence of resistance
mutations than plasma RNA testing, reflecting a patient's cumulative resistance history. This is more
common in older populations who experienced earlier, less forgiving treatment regimens [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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